Guvacoline Hydrobromide

Description

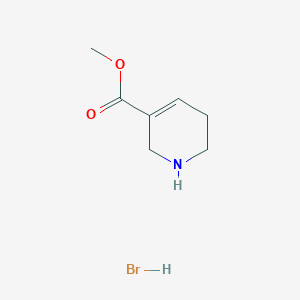

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 1,2,3,6-tetrahydropyridine-5-carboxylate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.BrH/c1-10-7(9)6-3-2-4-8-5-6;/h3,8H,2,4-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOXOETUWVNVADB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CCCNC1.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20574157 | |

| Record name | Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17210-51-4 | |

| Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-, methyl ester, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17210-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Guvacoline Hydrobromide: A Technical Whitepaper on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guvacoline (B1596253), a pyridine (B92270) alkaloid primarily found in the areca nut, is a bioactive compound with significant pharmacological interest. Its hydrobromide salt is often utilized in research settings for its stability and solubility. This technical guide provides a comprehensive overview of the current understanding of Guvacoline Hydrobromide's mechanism of action. The primary mode of action is through its agonist activity at muscarinic acetylcholine (B1216132) receptors. Additionally, there is evidence suggesting a secondary role as an inhibitor of GABA uptake, though this is less well-characterized. This document summarizes the available quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanism of Action: Muscarinic Acetylcholine Receptor Agonism

Guvacoline is established as a full agonist at muscarinic acetylcholine receptors (mAChRs).[1][2] These receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems and are involved in a multitude of physiological processes. There are five subtypes of muscarinic receptors, designated M1 through M5, each with distinct tissue distributions and signaling pathways.[3]

Receptor Subtype Interaction and Signaling

The activation of muscarinic receptors by an agonist like guvacoline initiates a cascade of intracellular events mediated by G-proteins. The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.[3]

-

Gq/11 Pathway (M1, M3, M5): Upon agonist binding, the Gq/11 protein activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which can activate various calcium-dependent enzymes and processes. DAG activates protein kinase C (PKC), which phosphorylates a variety of cellular proteins, modulating their activity.

-

Gi/o Pathway (M2, M4): Activation of the Gi/o pathway by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). A reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). Additionally, the βγ-subunits of the Gi/o protein can directly modulate the activity of ion channels, such as G-protein-gated inwardly rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.[4]

Quantitative Data on Muscarinic Receptor Activity

Quantitative data for guvacoline's activity at specific muscarinic receptor subtypes is limited in publicly available literature. However, studies on isolated tissues provide some insights into its potency.

| Parameter | Tissue/Receptor | Value | Reference |

| Agonist Activity | Atrial and Ileal Muscarinic Receptors | Full Agonist | [1][2] |

| pD2 | Atrial and Ileal Muscarinic Receptors | 6.09 - 8.07 (for guvacoline and its analogs) | [1] |

Note: pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency.

Potential Secondary Mechanism: GABA Uptake Inhibition

There is evidence to suggest that guvacoline may act as an inhibitor of gamma-aminobutyric acid (GABA) transporters (GATs). This action would lead to an increase in the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system. It is important to note that guvacine (B1672442), the N-demethylated precursor to guvacoline, is a well-established GABA uptake inhibitor.[5][6]

GABA Transporter Subtypes

There are four main subtypes of GABA transporters: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1). These transporters are responsible for the reuptake of GABA from the synaptic cleft into neurons and glial cells, thereby terminating its inhibitory signal.

Quantitative Data on GABA Transporter Inhibition

Experimental Protocols

The following sections outline generalized experimental protocols that are commonly used to investigate the mechanisms of action of compounds like guvacoline.

Muscarinic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of guvacoline for muscarinic receptor subtypes.

Detailed Steps:

-

Membrane Preparation: Homogenize cells or tissues expressing the muscarinic receptor subtype of interest in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radiolabeled antagonist (e.g., [³H]-N-methylscopolamine), and a range of concentrations of guvacoline hydrobromide. Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the guvacoline concentration. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of guvacoline that inhibits 50% of the specific radioligand binding). The affinity constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Muscarinic Receptor Functional Assay (Calcium Mobilization)

This protocol describes a method to assess the agonist activity of guvacoline at Gq-coupled muscarinic receptors (M1, M3, M5) by measuring changes in intracellular calcium.

Detailed Steps:

-

Cell Culture: Culture cells stably or transiently expressing the muscarinic receptor subtype of interest in a suitable medium.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM, Fluo-4 AM) in a physiological buffer.

-

Washing: Wash the cells to remove any extracellular dye.

-

Stimulation: Add varying concentrations of guvacoline hydrobromide to the cells.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader or a fluorescence microscope. The change in fluorescence is proportional to the change in intracellular calcium concentration.

-

Data Analysis: Plot the change in fluorescence against the logarithm of the guvacoline concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 value (the concentration of guvacoline that produces 50% of the maximal response).

GABA Uptake Assay

This protocol outlines a general method for measuring the inhibition of GABA uptake by guvacoline.

Detailed Steps:

-

Preparation of Biological Material: Isolate synaptosomes from brain tissue (e.g., rat cortex) by differential centrifugation or use a cell line stably expressing a specific GABA transporter subtype.

-

Pre-incubation: Pre-incubate the synaptosomes or cells with various concentrations of guvacoline hydrobromide in a physiological buffer.

-

Uptake Initiation: Initiate GABA uptake by adding a fixed concentration of radiolabeled GABA (e.g., [³H]-GABA).

-

Incubation: Incubate for a short, defined period at 37°C.

-

Uptake Termination: Stop the uptake process by rapidly filtering the mixture through glass fiber filters and washing with ice-cold buffer.

-

Quantification: Lyse the cells or synaptosomes on the filters and measure the amount of radioactivity taken up using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of GABA uptake inhibition against the logarithm of the guvacoline concentration. Use non-linear regression to determine the IC50 value.

Conclusion and Future Directions

Guvacoline hydrobromide's primary mechanism of action is as a full agonist at muscarinic acetylcholine receptors. This activity is responsible for its diverse physiological effects. The potential for guvacoline to also inhibit GABA uptake presents an intriguing secondary mechanism that warrants further investigation. Future research should focus on obtaining definitive quantitative data on guvacoline's binding affinities (Ki) and functional potencies (EC50) at all five muscarinic receptor subtypes. Furthermore, a thorough characterization of its effects on the different GABA transporter subtypes is necessary to fully understand its pharmacological profile. Such studies will be crucial for the potential development of guvacoline or its analogs as therapeutic agents.

References

- 1. Synthesis and muscarinic activity of a series of tertiary and quaternary N-substituted guvacine esters structurally related to arecoline and arecaidine propargyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Molecular properties of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of gamma-aminobutyric acid uptake by bicuculline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Guvacoline Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guvacoline (B1596253), a pyridine (B92270) alkaloid found in the areca nut, is a compound of growing interest in neuropharmacology. Structurally related to arecoline (B194364), guvacoline primarily functions as a full agonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). This technical guide provides a comprehensive overview of the pharmacological profile of Guvacoline Hydrobromide, summarizing its known mechanisms of action, pharmacodynamic effects, and available pharmacokinetic data. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.

Introduction

Guvacoline is a natural alkaloid present in the fruit of the Areca catechu palm, commonly known as the areca or betel nut. It is the N-demethylated analogue of arecoline, another psychoactive alkaloid found in the same source.[1] While arecoline's effects have been more extensively studied, guvacoline's distinct pharmacological properties are gaining attention. This document aims to consolidate the current understanding of Guvacoline Hydrobromide's pharmacology for a scientific audience.

Physicochemical Properties

A summary of the physicochemical properties of Guvacoline Hydrobromide is presented in Table 1.

Table 1: Physicochemical Properties of Guvacoline Hydrobromide

| Property | Value | Reference(s) |

| IUPAC Name | methyl 1,2,5,6-tetrahydropyridine-3-carboxylate;hydrobromide | [2] |

| Synonyms | Norarecoline Hydrobromide | [3] |

| CAS Number | 17210-51-4 | [3] |

| Molecular Formula | C₇H₁₁NO₂ · HBr | [3] |

| Molecular Weight | 222.1 g/mol | [3] |

| Appearance | Crystalline solid | [3] |

| Solubility | PBS (pH 7.2): 10 mg/mLDMSO: 1 mg/mLDMF: 1 mg/mL | [3] |

| Stability | ≥ 4 years at -20°C | [3] |

Pharmacodynamics

Mechanism of Action at Muscarinic Acetylcholine Receptors (mAChRs)

Guvacoline acts as a full agonist at muscarinic acetylcholine receptors.[3] Studies on isolated rat ileum and atria have demonstrated its agonistic activity.[3] While it shares this mechanism with arecoline, guvacoline exhibits a lower potency.[3] Specifically, it has been reported to be up to 15-fold less potent than arecoline in these preparations.[3]

Guvacoline's activity as a muscarinic agonist is responsible for its parasympathomimetic effects. Unlike arecoline, guvacoline is reported to lack activity at nicotinic acetylcholine receptors (nAChRs).[4]

Signaling Pathway for Muscarinic Acetylcholine Receptors

Figure 1: Signaling pathways of muscarinic acetylcholine receptors activated by Guvacoline.

Potency at Muscarinic Receptors

Quantitative data on the potency of guvacoline at muscarinic receptors is limited. One study reported the pD₂ values for guvacoline on rat ileum and atria, which are summarized in Table 2. The pD₂ value is the negative logarithm of the EC₅₀ value and is a measure of agonist potency.

Table 2: Potency of Guvacoline at Muscarinic Receptors in Rat Tissues

| Tissue | pD₂ Value | Reference |

| Rat Ileum | 6.09 - 8.07 | [3] |

| Rat Atria | 6.09 - 8.07 | [3] |

Note: The range of pD₂ values reflects the results from a series of related compounds tested in the study, including guvacoline.

Activity at GABA Transporters

Guvacoline is the methyl ester of guvacine (B1672442).[5] Guvacine is known to be an inhibitor of GABA uptake.[6] However, there is a lack of direct evidence and quantitative data (e.g., IC₅₀ values) to confirm significant inhibitory activity of guvacoline itself at GABA transporters (GATs). Further research is required to elucidate whether guvacoline shares the GABAergic activity of its parent compound, guvacine.

Pharmacokinetics

Table 3: Pharmacokinetic Parameters of Arecoline in Beagle Dogs (Oral Administration, 3 mg/kg)

| Parameter | Value | Reference |

| Cₘₐₓ | 60.61 ng/mL | [3] |

| Tₘₐₓ | 120.07 min | [3] |

| t₁/₂ | 69.32 min | [3] |

| CL/F | 0.19 L/min/kg | [3] |

| AUC₀₋t | 15116.86 minng/mL | [3] |

| AUC₀₋∞ | 15771.37 minng/mL | [3] |

Metabolism studies of areca nut alkaloids in mice suggest that arecoline undergoes metabolism to arecaidine.[7] It is plausible that guvacoline is metabolized to guvacine in vivo, though this has not been definitively established.[1]

Metabolic Pathway of Areca Nut Alkaloids

Figure 2: Putative metabolic pathway of Guvacoline.

Experimental Protocols

Muscarinic Receptor Binding Assay ([³H]-QNB Displacement)

This protocol describes a competitive radioligand binding assay to determine the affinity of Guvacoline Hydrobromide for muscarinic acetylcholine receptors using [³H]-Quinuclidinyl benzilate ([³H]-QNB) as the radioligand.

Workflow for Muscarinic Receptor Binding Assay

Figure 3: Workflow for the muscarinic receptor binding assay.

Materials:

-

[³H]-QNB (specific activity ~40-60 Ci/mmol)

-

Guvacoline Hydrobromide

-

Atropine (B194438) (for non-specific binding determination)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Tissue or cell membranes expressing mAChRs (e.g., rat brain cortex homogenate)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and scintillation cocktail

-

Filtration manifold

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize tissue (e.g., rat brain cortex) in ice-cold assay buffer and centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate or individual tubes, add the following in order:

-

Assay buffer

-

Varying concentrations of Guvacoline Hydrobromide (or vehicle for total binding)

-

A high concentration of atropine (e.g., 1 µM) for non-specific binding determination

-

[³H]-QNB (at a final concentration close to its Kd, e.g., 0.1-0.5 nM)

-

Membrane preparation (typically 50-100 µg of protein)

-

-

Incubation: Incubate the reaction mixtures at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly terminate the incubation by filtering the samples through glass fiber filters under vacuum using a filtration manifold. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific [³H]-QNB binding against the logarithm of the guvacoline concentration. Determine the IC₅₀ value (the concentration of guvacoline that inhibits 50% of specific [³H]-QNB binding) using non-linear regression analysis. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Acetylcholine Release

This protocol outlines a general procedure for in vivo microdialysis to measure acetylcholine (ACh) release in a specific brain region of an anesthetized or freely moving animal following administration of Guvacoline Hydrobromide.

Procedure:

-

Surgical Implantation of Guide Cannula: Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame. Following aseptic procedures, expose the skull and drill a small hole at the coordinates corresponding to the target brain region (e.g., striatum, hippocampus). Implant a guide cannula and secure it with dental cement. Allow the animal to recover for several days.

-

Microdialysis Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant low flow rate (e.g., 1-2 µL/min). To enable ACh detection, include an acetylcholinesterase inhibitor (e.g., neostigmine) in the aCSF.

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular ACh levels.

-

Drug Administration: Administer Guvacoline Hydrobromide systemically (e.g., intraperitoneally or subcutaneously) or locally through the microdialysis probe.

-

Post-Drug Collection: Continue collecting dialysate samples at the same intervals to monitor changes in ACh release.

-

Sample Analysis: Analyze the ACh concentration in the dialysate samples using a highly sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED) or tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Express the ACh concentrations as a percentage of the baseline levels and analyze the data to determine the effect of guvacoline on ACh release.

Assessment of Locomotor Activity

This protocol describes the use of an open-field test to assess the effect of Guvacoline Hydrobromide on spontaneous locomotor activity in rodents.

Procedure:

-

Apparatus: Use an open-field arena, which is a square or circular enclosure with walls to prevent escape. The arena is typically equipped with infrared beams or a video tracking system to automatically record the animal's movements.

-

Acclimation: Habituate the animals to the testing room for at least 30-60 minutes before the experiment.

-

Drug Administration: Administer Guvacoline Hydrobromide or vehicle to different groups of animals.

-

Testing: Place each animal individually in the center of the open-field arena and record its activity for a set period (e.g., 30-60 minutes).

-

Data Analysis: The automated system will provide data on various parameters, including:

-

Total distance traveled

-

Time spent in the center versus the periphery of the arena (an indicator of anxiety-like behavior)

-

Rearing frequency (vertical activity)

-

Stereotypic movements

-

-

Compare the data between the guvacoline-treated and vehicle-treated groups to determine the effect of the compound on locomotor activity.

Conclusion

Guvacoline Hydrobromide is a muscarinic acetylcholine receptor agonist with a pharmacological profile distinct from its more studied counterpart, arecoline. Its full agonism at mAChRs, coupled with a reported lack of nicotinic activity, makes it a valuable tool for dissecting the roles of the muscarinic system in various physiological and pathological processes. While its potency is lower than that of arecoline, its specific actions warrant further investigation.

Key areas for future research include:

-

Receptor Subtype Selectivity: Determining the binding affinities (Ki) and functional potencies (EC₅₀) of guvacoline at the individual M1-M5 muscarinic receptor subtypes is crucial for a more precise understanding of its pharmacological effects.

-

GABAergic Activity: Rigorous investigation into guvacoline's potential activity at GABA transporters is needed to confirm or refute a dual mechanism of action.

-

Pharmacokinetics: Detailed pharmacokinetic studies are required to understand its absorption, distribution, metabolism, and excretion, which is essential for designing in vivo experiments and for any potential therapeutic development.

-

Behavioral Pharmacology: Further characterization of its effects on cognition, anxiety, and other behavioral domains will provide a more complete picture of its central nervous system effects.

The information and protocols provided in this guide are intended to serve as a foundation for researchers and drug development professionals to advance the understanding of Guvacoline Hydrobromide's pharmacology and explore its potential as a research tool or therapeutic agent.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. A homogeneous assay to assess GABA transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comprehensive Insights into Arecoline Hydrobromide: Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Determinants and Pharmacological Analysis for a Class of Competitive Non-transported Bicyclic Inhibitors of the Betaine/GABA Transporter BGT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]

Guvacoline Hydrobromide: An In-depth Technical Guide on its Function as a Muscarinic Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guvacoline (B1596253), a pyridine (B92270) alkaloid and the N-demethylated analog of arecoline (B194364), acts as a full agonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). This technical guide provides a comprehensive overview of Guvacoline hydrobromide's pharmacological activity, focusing on its role as a muscarinic receptor agonist. It summarizes the available quantitative data on its potency, details the experimental protocols for its characterization, and illustrates the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of muscarinic receptor pharmacology and the development of cholinergic agents.

Introduction

Guvacoline is a naturally occurring alkaloid found in the nuts of the Areca catechu palm. Structurally related to the well-known muscarinic agonist arecoline, guvacoline distinguishes itself by the absence of a methyl group on the nitrogen atom of its piperidine (B6355638) ring. This structural modification significantly influences its pharmacological profile. As a muscarinic receptor agonist, Guvacoline hydrobromide stimulates the activity of these G-protein coupled receptors (GPCRs), which are pivotal in mediating the effects of the neurotransmitter acetylcholine throughout the central and peripheral nervous systems. Understanding the specific interactions of Guvacoline with the five muscarinic receptor subtypes (M1-M5) is crucial for elucidating its therapeutic potential and mechanism of action.

Quantitative Pharmacological Data

The potency of Guvacoline as a muscarinic agonist has been primarily characterized through functional assays in isolated tissue preparations. The available data, while not exhaustive for all receptor subtypes, provides valuable insights into its activity.

| Parameter | Tissue/Receptor | Value | Reference |

| pD2 | Rat Atria (predominantly M2 receptors) | 6.09-8.07 | [1] |

| pD2 | Rat Ileum (predominantly M3 receptors) | 6.09-8.07 | [1] |

Note: The pD2 value is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency. The provided range suggests variability based on experimental conditions. It is important to note that Guvacoline has been consistently reported to be a less potent agonist than arecoline[1].

Muscarinic Receptor Signaling Pathways

Guvacoline, as a muscarinic receptor agonist, activates distinct downstream signaling cascades depending on the receptor subtype it binds to. The five muscarinic receptor subtypes are broadly classified into two major signaling pathways based on their G-protein coupling.

M1, M3, and M5 Receptor Signaling (Gq/11 Pathway)

The M1, M3, and M5 receptors primarily couple to G-proteins of the Gq/11 family. Upon agonist binding, this pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), leading to the phosphorylation of various downstream protein targets and subsequent cellular responses.

M2 and M4 Receptor Signaling (Gi/o Pathway)

The M2 and M4 muscarinic receptors couple to inhibitory G-proteins of the Gi/o family. Activation of these receptors by Guvacoline leads to the inhibition of adenylyl cyclase, which results in a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). Additionally, the βγ-subunits of the dissociated Gi/o protein can directly modulate the activity of other effector proteins, such as inwardly rectifying potassium channels (GIRKs), leading to membrane hyperpolarization, and voltage-gated calcium channels, inhibiting their activity.

Experimental Protocols

The characterization of Guvacoline's muscarinic agonist activity typically involves a combination of binding and functional assays.

Radioligand Binding Assay (General Protocol)

Radioligand binding assays are employed to determine the affinity of Guvacoline for the different muscarinic receptor subtypes. This is typically a competitive binding experiment where Guvacoline competes with a radiolabeled antagonist for binding to the receptor.

Objective: To determine the inhibition constant (Ki) of Guvacoline at M1-M5 muscarinic receptors.

Materials:

-

Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-QNB).

-

Guvacoline Hydrobromide of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer and prepare a membrane fraction by differential centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled antagonist, and varying concentrations of Guvacoline hydrobromide.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient period to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of Guvacoline that inhibits 50% of the specific binding of the radioligand) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Organ Bath Functional Assay (for pD2 Determination)

This functional assay measures the physiological response of a tissue to Guvacoline, allowing for the determination of its potency (pD2).

Objective: To determine the pD2 value of Guvacoline in isolated rat atria and ileum.

Materials:

-

Male Wistar rats.

-

Isolated organ bath system with a force transducer and data acquisition software.

-

Krebs-Henseleit solution (or similar physiological salt solution), aerated with 95% O2 / 5% CO2 and maintained at 37°C.

-

Guvacoline Hydrobromide stock solution.

-

Standard muscarinic agonist (e.g., carbachol) for tissue viability check.

Methodology:

-

Tissue Dissection: Humanely euthanize a rat and dissect the desired tissue (e.g., atria or a segment of the ileum).

-

Mounting: Mount the tissue in the organ bath chamber containing pre-warmed and aerated physiological salt solution. One end of the tissue is fixed, and the other is connected to a force transducer.

-

Equilibration: Allow the tissue to equilibrate for a period (e.g., 60 minutes) under a resting tension, with regular changes of the physiological solution.

-

Viability Check: Elicit a contractile response with a standard agonist to ensure tissue viability.

-

Cumulative Concentration-Response Curve: Add increasing concentrations of Guvacoline hydrobromide to the organ bath in a cumulative manner, allowing the response to stabilize at each concentration before adding the next.

-

Data Recording: Record the contractile (ileum) or negative inotropic (atria) responses at each concentration.

-

Data Analysis: Plot the response as a percentage of the maximum response against the logarithm of the Guvacoline concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the molar concentration of the agonist that produces 50% of the maximal response). The pD2 value is then calculated as -log(EC50).

Conclusion

Guvacoline hydrobromide is a full agonist at muscarinic acetylcholine receptors, exhibiting activity in tissues rich in both M2 and M3 receptor subtypes. While it is less potent than its N-methylated counterpart, arecoline, it serves as an important pharmacological tool for studying muscarinic receptor function. Further research is warranted to fully characterize its binding affinities (Ki) and functional potencies (EC50 or pD2) at each of the five cloned human muscarinic receptor subtypes. A comprehensive understanding of its subtype selectivity is essential for the potential development of Guvacoline or its analogs as therapeutic agents targeting specific muscarinic receptor-mediated pathways. This guide provides a foundational framework for researchers to build upon in their exploration of this intriguing natural product.

References

Natural sources of Guvacoline alkaloid

An In-depth Technical Guide to the Natural Sources of Guvacoline (B1596253)

Introduction

Guvacoline, a pyridine (B92270) alkaloid with the chemical formula C₇H₁₁NO₂, is a naturally occurring compound of significant interest to researchers in pharmacology and drug development.[1] It is structurally related to other psychoactive alkaloids found in the same natural source. This technical guide provides a comprehensive overview of the primary natural source of Guvacoline, its concentration, methods for its extraction and quantification, and its known pharmacological interactions.

Primary Natural Source: Areca catechu

The principal natural source of Guvacoline is the areca nut, the seed of the Areca catechu palm.[1][2] This palm is extensively cultivated in South and Southeast Asia, as well as parts of East Africa and the Pacific.[3][4] The areca nut contains a complex mixture of alkaloids, with Guvacoline being one of the four major ones, alongside arecoline, arecaidine, and guvacine (B1672442).[2][3][5] The chewing of areca nut, often as part of a betel quid, is a widespread cultural practice, leading to significant human exposure to these alkaloids.[2]

Quantitative Analysis of Guvacoline in Areca catechu

The concentration of Guvacoline in areca nut and its derived products can vary substantially. This variation is influenced by factors such as the maturity of the nut and the processing methods used. In most tested areca nut-containing products, guvacine is the most abundant alkaloid, followed by arecoline, arecaidine, and then guvacoline.[5]

Table 1: Concentration of Guvacoline in Natural Sources

| Source Material | Concentration Range (mg/g dry weight) | Concentration Range (% of fresh seed weight) | Citation |

|---|---|---|---|

| Various Areca Nut Products | 0.17 - 0.99 mg/g | N/A | [5] |

| Fresh Areca Nut Seeds | N/A | 0.03% - 0.06% |[6] |

Note: 0.03% is equivalent to 0.3 mg/g.

Chemical Relationships and Hydrolysis

Guvacoline is chemically related to the other major areca alkaloids. It is the N-desmethyl derivative of arecoline.[3] Under basic conditions, such as those created by the addition of slaked lime (calcium hydroxide) in traditional betel quid preparations, Guvacoline undergoes hydrolysis to form guvacine.[7][8]

Caption: Hydrolysis of Guvacoline to Guvacine under basic conditions.

Experimental Protocols

Extraction of Guvacoline from Areca catechu

a) Subcritical Water Extraction (SWE)

This method provides an environmentally friendly approach for extracting areca alkaloids from the areca nut husk.

-

Sample Preparation: Fresh areca nut husk is sliced, dried in a hot air-drying oven at 50°C, pulverized, and sieved through a 40-mesh sieve.[9]

-

Extraction Parameters:

-

Procedure: The prepared sample is subjected to extraction in a subcritical extraction unit under the optimized parameters. The resulting extract contains the target alkaloids.[9]

b) Organic Solvent Extraction

A traditional method for alkaloid extraction.

-

Sample Preparation: Dried and powdered areca nut (5 g) is used as the starting material.[10]

-

Procedure:

-

Moisten the areca nut powder with concentrated ammonia.[10]

-

Mix with 50 ml of chloroform (B151607) in a separatory funnel and shake vigorously.[10]

-

Allow the layers to separate and collect the chloroform layer.

-

The solvent is then evaporated to yield the crude alkaloid extract.

-

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a robust and sensitive method for the simultaneous quantification of Guvacoline and other areca alkaloids.[5]

-

Sample Preparation for Analysis:

-

Instrumentation and Conditions (Example):

-

Quantification: A calibration curve is generated using standard solutions of Guvacoline. The concentration in the sample is determined by comparing its peak area to the calibration curve, normalized using the internal standard.

References

- 1. Guvacoline - Wikipedia [en.wikipedia.org]

- 2. A Metabolomic Approach to the Metabolism of the Areca Nut Alkaloids Arecoline and Aracaidine in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comprehensive insights into areca nut: active components and omics technologies for bioactivity evaluation and quality control - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass-Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioactive Components of Areca Nut: An Overview of Their Positive Impacts Targeting Different Organs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

Guvacoline Hydrobromide: An In-depth Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guvacoline (B1596253), a pyridine (B92270) alkaloid found in the nuts of the Areca catechu tree, is a compound of growing interest in neuroscience research. Structurally related to arecoline, the primary psychoactive agent in areca nuts, guvacoline presents a more specific pharmacological profile that makes it a valuable tool for investigating the cholinergic system. Unlike arecoline, which acts on both muscarinic and nicotinic acetylcholine (B1216132) receptors, guvacoline is an agonist primarily for muscarinic acetylcholine receptors (mAChRs). This selectivity allows for the targeted study of muscarinic receptor function in various physiological and pathological processes within the central and peripheral nervous systems.

This technical guide provides a comprehensive overview of Guvacoline Hydrobromide, including its mechanism of action, associated signaling pathways, quantitative pharmacological data, and detailed experimental protocols for its application in neuroscience research.

Chemical and Physical Properties

Guvacoline Hydrobromide is the hydrobromide salt of Guvacoline, which enhances its stability and solubility in aqueous solutions for experimental use.

| Property | Value |

| Chemical Name | 1,2,5,6-tetrahydro-3-pyridinecarboxylic acid, methyl ester, monohydrobromide |

| Synonyms | Norarecoline, Methyl 1,2,5,6-tetrahydronicotinate |

| CAS Number | 17210-51-4 |

| Molecular Formula | C₇H₁₁NO₂ • HBr |

| Molecular Weight | 222.08 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in PBS (pH 7.2) at 10 mg/mL |

Mechanism of Action

Guvacoline acts as a full agonist at muscarinic acetylcholine receptors. These receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the brain and peripheral tissues, playing crucial roles in processes such as learning, memory, attention, and autonomic nervous system regulation. There are five subtypes of muscarinic receptors (M1-M5), which couple to different G-protein signaling cascades. Studies on isolated rat ileum and atria, tissues rich in M3 and M2 receptors respectively, have demonstrated Guvacoline's full agonist activity.

Signaling Pathways

As a muscarinic agonist, Guvacoline's binding to mAChRs initiates intracellular signaling cascades dependent on the receptor subtype expressed in the target cell. The five subtypes are broadly categorized by their G-protein coupling:

-

M1, M3, and M5 Receptors: These subtypes primarily couple to Gαq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These subtypes couple to Gαi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ subunits of the G-protein can also directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs).

The following diagrams illustrate these canonical signaling pathways.

Caption: Gαq/11 Signaling Pathway Activated by Guvacoline.

Caption: Gαi/o Signaling Pathway Activated by Guvacoline.

Quantitative Data Summary

Comprehensive quantitative data on the binding affinity (Ki) and functional potency (EC50) of Guvacoline at individual M1-M5 muscarinic receptor subtypes is limited in the published literature. However, functional studies in isolated tissues provide valuable information on its potency as a muscarinic agonist.

| Parameter | Tissue/Receptor | Value | Reference |

| pD₂ | Rat Atria (predominantly M2) | 6.09 - 8.07 | |

| pD₂ | Rat Ileum (predominantly M3) | 6.09 - 8.07 | |

| Agonist Activity | Atrial & Ileal mAChRs | Full Agonist |

Note: pD₂ is the negative logarithm of the EC50 value. A higher pD₂ value indicates greater potency. The provided range reflects data from a study on a series of related compounds including guvacoline.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effects of Guvacoline Hydrobromide.

In Vivo Behavioral Assessment: Locomotor Activity in Mice (Adapted Protocol)

This protocol is adapted from studies on arecoline, a structurally similar muscarinic agonist, to assess the central effects of Guvacoline on spontaneous locomotor activity.[1][2]

Caption: Experimental Workflow for Locomotor Activity Assay.

Objective: To determine the dose-dependent effect of Guvacoline Hydrobromide on spontaneous locomotor activity in mice.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Guvacoline Hydrobromide

-

Sterile 0.9% saline (Vehicle)

-

Open field arenas (e.g., 40 x 40 x 40 cm) equipped with automated activity monitoring systems (e.g., infrared beams or video tracking)

-

Standard animal scales, syringes, and needles

Procedure:

-

Animal Acclimation: House mice in groups under a 12-hour light/dark cycle with ad libitum access to food and water for at least 7 days before the experiment.

-

Habituation:

-

On the day of the experiment, transfer mice to the testing room and allow them to acclimate for at least 60 minutes.

-

It is recommended to habituate the animals to the open field arenas for 30 minutes the day before the test to reduce novelty-induced hyperactivity.

-

-

Drug Preparation: Dissolve Guvacoline Hydrobromide in sterile 0.9% saline to achieve the desired concentrations. A typical dose range to explore, based on related compounds, would be 1, 5, and 10 mg/kg. Prepare a vehicle-only control group (saline).

-

Administration:

-

Weigh each mouse to determine the precise injection volume.

-

Administer the prepared Guvacoline solution or vehicle via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.

-

-

Testing:

-

Immediately after injection, place the mouse in the center of the open field arena.

-

Begin recording locomotor activity automatically using the monitoring system. A common recording duration is 60 minutes.

-

-

Data Analysis:

-

Quantify parameters such as total distance traveled, average speed, time spent mobile, and entries into the center zone of the arena.

-

Analyze the data using appropriate statistical methods, such as a one-way ANOVA followed by post-hoc tests, to compare the effects of different doses of Guvacoline to the vehicle control.

-

In Vitro Functional Assay: cAMP Accumulation Assay

This protocol provides a method to assess Guvacoline's functional activity at Gαi/o-coupled muscarinic receptors (M2 and M4) by measuring the inhibition of adenylyl cyclase.

Objective: To quantify the potency and efficacy of Guvacoline in inhibiting forskolin-stimulated cAMP production in cells expressing M2 or M4 receptors.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human M2 or M4 muscarinic receptor.

-

Guvacoline Hydrobromide

-

3-isobutyl-1-methylxanthine (IBMX)

-

Reference agonist (e.g., Acetylcholine)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits)

-

White 96-well or 384-well assay plates

Procedure:

-

Cell Culture: Culture the M2 or M4 expressing cells according to standard protocols. Seed the cells into the assay plates at an appropriate density and allow them to attach overnight.

-

Compound Preparation: Prepare serial dilutions of Guvacoline Hydrobromide and a reference agonist in assay buffer.

-

Assay Protocol:

-

Remove the culture medium from the cells and replace it with assay buffer containing the phosphodiesterase inhibitor IBMX (e.g., 500 µM). Incubate for 15-30 minutes at 37°C.

-

Add the various concentrations of Guvacoline or reference agonist to the wells.

-

Immediately add forskolin to all wells (except for basal control wells) to stimulate adenylyl cyclase. The concentration of forskolin should be pre-determined to elicit a submaximal (e.g., EC₈₀) cAMP response.

-

Incubate for 15-30 minutes at 37°C.

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

-

-

Data Analysis:

-

Convert the raw data (e.g., fluorescence ratio) to cAMP concentrations using a standard curve.

-

Plot the percent inhibition of the forskolin response versus the log concentration of Guvacoline.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ (potency) and Emax (efficacy) of Guvacoline.

-

In Vitro Functional Assay: Intracellular Calcium Mobilization Assay

This protocol is for assessing Guvacoline's functional activity at Gαq/11-coupled muscarinic receptors (M1, M3, and M5) by measuring changes in intracellular calcium.

Objective: To determine the potency and efficacy of Guvacoline in stimulating calcium release in cells expressing M1, M3, or M5 receptors.

Materials:

-

HEK293 or CHO-K1 cells stably expressing the human M1, M3, or M5 muscarinic receptor.

-

Guvacoline Hydrobromide

-

Reference agonist (e.g., Carbachol)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127

-

Assay Buffer (e.g., HBSS with 20 mM HEPES)

-

Black-walled, clear-bottom 96-well or 384-well assay plates

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation)

Procedure:

-

Cell Plating: Seed the cells into the black-walled assay plates and allow them to form a confluent monolayer overnight.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.

-

Remove the culture medium and add the loading buffer to the cells.

-

Incubate for 45-60 minutes at 37°C, protected from light.

-

-

Compound Plate Preparation: Prepare a separate plate containing serial dilutions of Guvacoline Hydrobromide and the reference agonist at a higher concentration (e.g., 5x final concentration) in assay buffer.

-

Measurement:

-

Place both the cell plate and the compound plate into the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading for each well for 10-20 seconds.

-

The instrument will then automatically add the compounds from the compound plate to the cell plate.

-

Immediately begin kinetic fluorescence readings for 1-3 minutes to capture the transient increase in intracellular calcium.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the peak fluorescence (or change from baseline) versus the log concentration of Guvacoline.

-

Fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Emax (efficacy) of Guvacoline.

-

Conclusion

Guvacoline Hydrobromide is a valuable pharmacological tool for the specific investigation of muscarinic acetylcholine receptor function. Its nature as a full agonist at certain mAChRs, combined with a more selective profile than arecoline, makes it well-suited for a variety of in vivo and in vitro experimental paradigms. The protocols and data presented in this guide offer a framework for researchers to effectively utilize Guvacoline in their studies to further elucidate the complex roles of the cholinergic system in health and disease. Further research is warranted to fully characterize its binding and functional profile across all five muscarinic receptor subtypes.

References

Understanding the bioactivity of Guvacoline Hydrobromide

An In-Depth Technical Guide on the Bioactivity of Guvacoline Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guvacoline Hydrobromide is the salt form of Guvacoline, a pyridine (B92270) alkaloid naturally found in the nuts of the Areca catechu palm, commonly known as betel nuts.[1][2] It is structurally related to Arecoline, the primary psychoactive component of the areca nut, but exhibits a distinct pharmacological profile.[1][3] Chemically, Guvacoline is the N-demethylated analogue of Arecoline and serves as the methyl ester of Guvacine.[4] This guide provides a comprehensive technical overview of the known bioactivities of Guvacoline, focusing on its mechanism of action, relevant quantitative data, and the experimental protocols used for its characterization.

Primary Bioactivity: Muscarinic Acetylcholine (B1216132) Receptor Agonism

The principal pharmacological activity of Guvacoline is its function as a full agonist at muscarinic acetylcholine receptors (mAChRs).[1][5][6] Its activity has been demonstrated in classic ex vivo models, such as the rat ileum and electrically paced atria, which are rich in M3 and M2 muscarinic receptors, respectively.

Mechanism of Action

As a muscarinic agonist, Guvacoline binds to and activates G-protein coupled mAChRs. In tissues like the ileal smooth muscle, this primarily involves the M3 subtype, which couples to Gαq/11. Activation of this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC), culminating in smooth muscle contraction. In atrial tissue, Guvacoline acts on M2 receptors coupled to Gαi/o, which inhibits adenylyl cyclase, reduces cAMP levels, and modulates ion channels, leading to a negative chronotropic effect.

References

- 1. namsa.com [namsa.com]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. Cytotoxic and genotoxic effects of areca nut-related compounds in cultured human buccal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Preliminary Investigation of Guvacoline Hydrobromide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guvacoline (B1596253), a natural alkaloid found in the areca nut, is structurally related to arecoline (B194364) and has garnered interest for its pharmacological activities. This technical guide provides a preliminary investigation into the effects of Guvacoline Hydrobromide, summarizing its known mechanisms of action, presenting available quantitative data, and outlining key experimental methodologies. This document aims to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential and toxicological profile of this compound.

Introduction

Guvacoline is a pyridine (B92270) alkaloid present in the areca nut, the seed of the Areca catechu palm.[1][2] It is the N-demethylated congener of arecoline, another psychoactive alkaloid in the nut.[3][4] While arecoline's effects are more extensively studied, guvacoline also exhibits biological activity, primarily as a muscarinic acetylcholine (B1216132) receptor agonist.[5][6] This guide focuses on the hydrobromide salt of guvacoline, which is often used in experimental settings. We will delve into its interactions with cellular targets, summarize the quantitative findings from in vitro studies, and provide an overview of the experimental protocols used to derive these data.

Mechanism of Action

Guvacoline hydrobromide's primary mechanism of action is its function as a full agonist of muscarinic acetylcholine receptors (mAChRs) in atrial and ileal tissues, though with a potency reported to be 15-fold less than that of arecoline.[5] Beyond its direct receptor agonism, emerging research suggests that guvacoline may also modulate acetylcholine levels by inhibiting acetylcholinesterase (AChE), the enzyme responsible for acetylcholine breakdown.[7] This dual action of mimicking acetylcholine and potentially increasing its synaptic concentration underscores its potential for complex pharmacological effects.

Signaling Pathways

The activation of muscarinic receptors by guvacoline initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR) agonist, guvacoline's binding is expected to trigger downstream pathways, although specific details for guvacoline are not extensively documented. A related alkaloid, arecoline, has been shown to activate the Akt-c-Myc signaling pathway.[8] Given their structural similarities, it is plausible that guvacoline may engage similar pathways.

Furthermore, the proposed inhibition of AChE by guvacoline would lead to an accumulation of acetylcholine in the synaptic cleft, thereby potentiating both muscarinic and nicotinic cholinergic neurotransmission.

Quantitative Data

The following table summarizes the available quantitative data from preliminary investigations into Guvacoline Hydrobromide's effects.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 2.1 mM | Human buccal epithelial cells | [6] |

| Effect on Thiols | 25% decrease at 0.88 mM | Human buccal epithelial cells | [6] |

| Potency vs. Arecoline | 15-fold reduced | Atrial and ileal muscarinic receptors | [5] |

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of Guvacoline Hydrobromide.

Cell Viability and Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Guvacoline Hydrobromide in human buccal epithelial cells.

Methodology:

-

Cell Culture: Human buccal epithelial cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate growth medium.

-

Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of Guvacoline Hydrobromide.

-

Incubation: The treated cells are incubated for a specified period.

-

Colony Formation Assay: After incubation, the cells are washed, and fresh medium is added. The cells are allowed to grow for a period sufficient to form colonies.

-

Staining and Quantification: Colonies are fixed and stained (e.g., with crystal violet). The number of colonies in each well is counted.

-

Data Analysis: The colony formation efficiency is calculated as a percentage of the control (untreated) cells. The IC50 value is determined by plotting the percentage of colony formation against the log of the Guvacoline Hydrobromide concentration and fitting the data to a dose-response curve.[6]

Thiol Content Assay

Objective: To measure the effect of Guvacoline Hydrobromide on the total free low-molecular-weight thiols in human buccal epithelial cells.

Methodology:

-

Cell Culture and Treatment: Human buccal epithelial cells are cultured and treated with Guvacoline Hydrobromide as described in the cytotoxicity assay.

-

Cell Lysis: After treatment, cells are harvested and lysed to release intracellular components.

-

Thiol Quantification: The total free thiol content in the cell lysates is determined using a colorimetric assay, such as the Ellman's reagent (DTNB) assay. In this assay, DTNB reacts with thiol groups to produce a yellow-colored product, which can be quantified spectrophotometrically.

-

Data Analysis: The absorbance is measured at a specific wavelength (e.g., 412 nm), and the thiol concentration is calculated based on a standard curve. The results are expressed as a percentage of the control.[6]

Metabolism

The metabolism of guvacoline is less characterized than that of arecoline. However, it is known that guvacoline can be hydrolyzed to its carboxylic acid derivative, guvacine.[3] This hydrolysis is a key metabolic pathway for arecoline, which is converted to arecaidine (B1214280) by carboxylesterases.[2] It is plausible that a similar enzymatic process is involved in the conversion of guvacoline to guvacine.

Discussion and Future Directions

The preliminary data on Guvacoline Hydrobromide indicate its potential as a pharmacologically active compound with effects on the cholinergic system. Its role as a muscarinic agonist and a potential AChE inhibitor warrants further investigation for therapeutic applications, particularly in conditions characterized by cholinergic deficits. However, the cytotoxic effects observed in human buccal epithelial cells at millimolar concentrations highlight the need for a thorough toxicological assessment.

Future research should focus on:

-

Elucidating the specific subtypes of muscarinic receptors that Guvacoline Hydrobromide targets.

-

Quantifying its AChE inhibitory activity and determining the kinetics of this inhibition.

-

Investigating its in vivo efficacy and safety profile in animal models.

-

Fully characterizing its metabolic fate and pharmacokinetic profile.

-

Exploring its effects on a wider range of cell types to understand its potential for tissue-specific toxicity or therapeutic action.

Conclusion

Guvacoline Hydrobromide is a promising natural compound with multifaceted effects on the cholinergic system. This guide has provided a consolidated overview of the current preliminary understanding of its actions, supported by available quantitative data and experimental methodologies. Further in-depth research is crucial to fully unravel its therapeutic potential and to establish a comprehensive safety profile for any future clinical development.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. A Metabolomic Approach to the Metabolism of the Areca Nut Alkaloids Arecoline and Aracaidine in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Arecoline - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. apexbt.com [apexbt.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Guvacoline Hydrobromide: In Vitro Assay Protocols for Muscarinic Agonist, Acetylcholinesterase Inhibition, and GABA Uptake Inhibition Screening

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Guvacoline (B1596253), a pyridine (B92270) alkaloid found in the areca nut, is a compound of significant interest in pharmacological research.[1][2] Structurally related to arecoline (B194364), guvacoline has been identified as a muscarinic receptor agonist.[3][4] Its potential interactions with other key targets in the central nervous system, such as acetylcholinesterase (AChE) and the gamma-aminobutyric acid (GABA) transporter, are also areas of active investigation. These application notes provide detailed in vitro assay protocols to characterize the pharmacological profile of Guvacoline Hydrobromide.

The following protocols are designed to be performed by trained researchers in a laboratory setting and offer methodologies to determine the potency and affinity of Guvacoline Hydrobromide at muscarinic receptors, its inhibitory activity against acetylcholinesterase, and its potential to inhibit GABA uptake.

Data Summary

The following table summarizes the known and to-be-determined in vitro pharmacological parameters for Guvacoline. The provided protocols can be utilized to generate the missing quantitative data.

| Assay Target | Parameter | Value | Reference |

| Muscarinic Receptors | pD2 (Agonist Potency) | 6.09 - 8.07 | [3] |

| Acetylcholinesterase (AChE) | IC50 (Inhibition) | To Be Determined | - |

| GABA Transporter (GAT) | IC50 (Uptake Inhibition) | To Be Determined | - |

Experimental Protocols

Muscarinic Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of Guvacoline Hydrobromide for muscarinic acetylcholine (B1216132) receptors.

Materials:

-

Guvacoline Hydrobromide

-

Membrane preparation expressing muscarinic receptors (e.g., from CHO-K1 cells transfected with human M1-M5 receptor subtypes)

-

[³H]-N-methylscopolamine ([³H]-NMS) or other suitable radioligand

-

Atropine (B194438) or other high-affinity muscarinic antagonist (for non-specific binding determination)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Scintillation cocktail

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus

-

Scintillation counter

-

96-well plates

Procedure:

-

Prepare serial dilutions of Guvacoline Hydrobromide in Assay Buffer.

-

In a 96-well plate, add in triplicate:

-

Total Binding: Assay Buffer, [³H]-NMS (at a concentration near its Kd), and membrane preparation.

-

Non-specific Binding: Assay Buffer, [³H]-NMS, a saturating concentration of atropine (e.g., 1 µM), and membrane preparation.

-

Displacement: Assay Buffer, [³H]-NMS, varying concentrations of Guvacoline Hydrobromide, and membrane preparation.

-

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

-

Transfer the filters to scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity on the filters using a scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Guvacoline Hydrobromide concentration.

-

Determine the IC50 value (the concentration of Guvacoline Hydrobromide that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Muscarinic Receptor Binding Assay Workflow

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is based on the colorimetric method developed by Ellman to measure AChE activity and its inhibition by Guvacoline Hydrobromide.

Materials:

-

Guvacoline Hydrobromide

-

Acetylcholinesterase (AChE) enzyme (e.g., from electric eel)

-

Acetylthiocholine iodide (ATCI), the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

-

Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0

-

96-well microplate reader

-

96-well plates

Procedure:

-

Prepare serial dilutions of Guvacoline Hydrobromide in Assay Buffer.

-

In a 96-well plate, add in triplicate:

-

Blank: Assay Buffer and ATCI.

-

Control (100% Activity): Assay Buffer, AChE, DTNB, and ATCI.

-

Inhibitor: Assay Buffer, AChE, DTNB, varying concentrations of Guvacoline Hydrobromide, and ATCI.

-

-

Pre-incubate the plate with enzyme and inhibitor (or buffer for control) for 10-15 minutes at 25°C.

-

Initiate the reaction by adding the substrate (ATCI) to all wells except the blank.

-

Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of color change is proportional to AChE activity.

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each Guvacoline Hydrobromide concentration using the formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of control well)] * 100.

-

Plot the percentage of inhibition against the logarithm of the Guvacoline Hydrobromide concentration.

-

Determine the IC50 value (the concentration of Guvacoline Hydrobromide that inhibits 50% of AChE activity) using non-linear regression analysis.

AChE Inhibition Assay Principle

GABA Uptake Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of Guvacoline Hydrobromide on GABA uptake into synaptosomes.

Materials:

-

Guvacoline Hydrobromide

-

Synaptosome preparation from rat brain tissue (e.g., cortex or hippocampus)

-

[³H]-GABA

-

Krebs-Ringer Bicarbonate Buffer (KRB), pH 7.4

-

Nipecotic acid or other known GABA uptake inhibitor (as a positive control)

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

-

Microcentrifuge tubes

Procedure:

-

Prepare synaptosomes from rat brain tissue according to standard laboratory protocols.

-

Prepare serial dilutions of Guvacoline Hydrobromide in KRB.

-

In microcentrifuge tubes, pre-incubate the synaptosomal suspension with either KRB (for total uptake), a saturating concentration of nipecotic acid (for non-specific uptake), or varying concentrations of Guvacoline Hydrobromide for 10 minutes at 37°C.

-

Initiate the uptake by adding [³H]-GABA to each tube and incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters followed by washing with ice-cold KRB.

-

Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Determine the percentage of inhibition for each Guvacoline Hydrobromide concentration: % Inhibition = [1 - (Specific uptake with inhibitor / Specific uptake without inhibitor)] * 100.

-

Plot the percentage of inhibition against the logarithm of the Guvacoline Hydrobromide concentration.

-

Determine the IC50 value using non-linear regression analysis.

GABA Uptake Inhibition Assay Workflow

References

- 1. Guvacoline - Wikipedia [en.wikipedia.org]

- 2. Guvacoline | C7H11NO2 | CID 160492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and muscarinic activity of a series of tertiary and quaternary N-substituted guvacine esters structurally related to arecoline and arecaidine propargyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Guvacoline Hydrobromide in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for studying the effects of Guvacoline Hydrobromide in cell culture, focusing on its cytotoxic effects, its role as a muscarinic acetylcholine (B1216132) receptor agonist, and its function as a GABA uptake inhibitor.

I. Quantitative Data Summary

The following table summarizes the effective concentrations of Guvacoline Hydrobromide observed in various cell culture-based assays. This data is compiled from multiple research sources to provide a comparative overview for experimental design.

| Parameter | Cell Line(s) | Concentration Range | Observed Effect | Reference(s) |

| Cytotoxicity | Human Buccal Epithelial Cells | Up to 5 mM | Decreased cell survival and cellular thiols | [1] |

| Muscarinic Receptor Activation | RBL-2H3 (rat mast cells), Jurkat (human T cells), U937 (human monocytes), HL-60 (human neutrophils) | 100 µM | Increased intracellular calcium levels | [2] |

| GABA Uptake Inhibition | Cell lines expressing GABA transporters (e.g., HEK293-GAT1) | IC₅₀ values are typically determined via dose-response studies. | Inhibition of GABA uptake | [3][4] |

II. Experimental Protocols

A. Cytotoxicity Assessment in Human Buccal Epithelial Cells

This protocol is designed to assess the cytotoxic effects of Guvacoline Hydrobromide on human buccal epithelial cells using a resazurin-based cell viability assay.

1. Materials:

-

Guvacoline Hydrobromide (MW: 222.08 g/mol )

-

Human Buccal Epithelial Cells (e.g., SV-pgC2a)

-

Keratinocyte Serum-Free Medium (K-SFM) supplemented with bovine pituitary extract and epidermal growth factor

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Resazurin (B115843) sodium salt

-

96-well cell culture plates

-

Microplate reader (570 nm and 600 nm)

2. Protocol:

-

Cell Seeding: Culture human buccal epithelial cells in K-SFM. Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Preparation of Guvacoline Hydrobromide Solutions: Prepare a stock solution of Guvacoline Hydrobromide in sterile PBS. Perform serial dilutions to obtain a range of concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 2.5 mM, 5 mM).

-

Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of fresh medium containing the different concentrations of Guvacoline Hydrobromide. Include a vehicle control (medium with PBS) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

Resazurin Assay:

-

Prepare a 0.15 mg/mL solution of resazurin in PBS and filter-sterilize.

-

Add 10 µL of the resazurin solution to each well.

-

Incubate for 2-4 hours at 37°C, protected from light.

-

Measure the absorbance at 570 nm (for resorufin) and 600 nm (reference wavelength) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control.

B. Muscarinic Acetylcholine Receptor Activation Assay

This protocol describes the measurement of intracellular calcium mobilization in response to Guvacoline Hydrobromide-induced muscarinic receptor activation in Jurkat cells.

1. Materials:

-

Guvacoline Hydrobromide

-

Jurkat cells

-

RPMI-1640 medium supplemented with 10% FBS

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

96-well black, clear-bottom cell culture plates

-

Fluorescence microplate reader or flow cytometer

2. Protocol:

-

Cell Seeding: Seed Jurkat cells in a 96-well black, clear-bottom plate at a density of 1 x 10⁵ cells/well in 100 µL of RPMI-1640 medium.

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in HBSS (e.g., 4 µM Fluo-4 AM, 0.02% Pluronic F-127).

-

Centrifuge the plate, gently aspirate the medium, and add 100 µL of the Fluo-4 AM loading solution to each well.

-

Incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing: Centrifuge the plate, remove the loading solution, and wash the cells twice with 100 µL of HBSS. Resuspend the cells in 100 µL of HBSS.

-

Guvacoline Hydrobromide Addition:

-

Prepare a 2X concentrated solution of Guvacoline Hydrobromide (e.g., 200 µM) in HBSS.

-

Establish a baseline fluorescence reading for 1-2 minutes.

-

Add 100 µL of the 2X Guvacoline Hydrobromide solution to the wells (final concentration 100 µM).

-

-

Fluorescence Measurement: Immediately measure the change in fluorescence (Excitation: 494 nm, Emission: 516 nm) over time using a fluorescence microplate reader.

-

Data Analysis: Express the change in fluorescence as a ratio of the baseline fluorescence to determine the extent of calcium mobilization.

C. GABA Uptake Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of Guvacoline Hydrobromide on GABA uptake in HEK293 cells stably expressing the GABA transporter 1 (GAT1).

1. Materials:

-

Guvacoline Hydrobromide

-

HEK293-GAT1 cells

-

DMEM supplemented with 10% FBS and a selection antibiotic (e.g., G418)